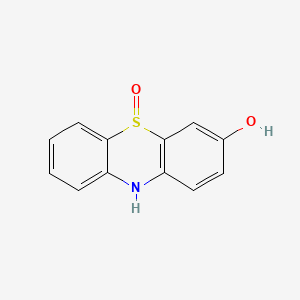
10H-phenothiazin-3-ol 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-phenothiazin-3-ol 5-oxide: is a chemical compound belonging to the phenothiazine family Phenothiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10H-phenothiazin-3-ol 5-oxide typically involves the oxidation of 10H-phenothiazine. One common method is the reaction of 10H-phenothiazine with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 10H-phenothiazin-3-ol 5-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxide back to the parent phenothiazine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 10H-phenothiazine.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
10H-phenothiazin-3-ol 5-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10H-phenothiazin-3-ol 5-oxide involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its ability to intercalate into DNA can lead to potential antitumor activity by disrupting DNA replication and transcription.
Comparaison Avec Des Composés Similaires
10H-phenothiazine: The parent compound, which lacks the oxide group.
Chlorpromazine sulfoxide: A derivative with a similar structure but different substituents.
Phenothiazine-5-oxide: Another oxide derivative with different substitution patterns.
Uniqueness: 10H-phenothiazin-3-ol 5-oxide is unique due to its specific substitution pattern and the presence of the hydroxyl and oxide groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
38015-17-7 |
|---|---|
Formule moléculaire |
C12H9NO2S |
Poids moléculaire |
231.27 g/mol |
Nom IUPAC |
5-oxo-10H-phenothiazin-3-ol |
InChI |
InChI=1S/C12H9NO2S/c14-8-5-6-10-12(7-8)16(15)11-4-2-1-3-9(11)13-10/h1-7,13-14H |
Clé InChI |
NKNOZWHLHDFNKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC3=C(S2=O)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


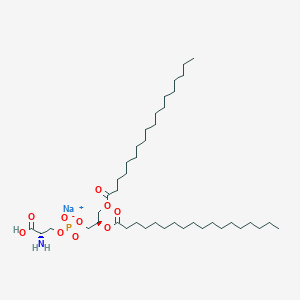
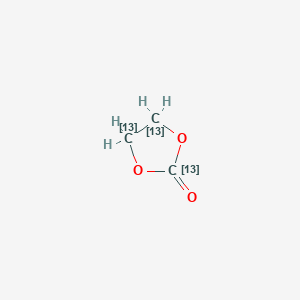

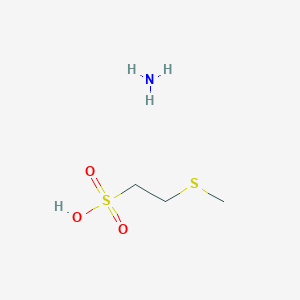



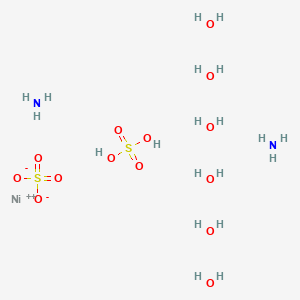
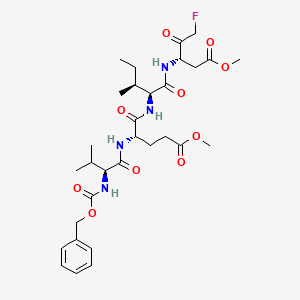


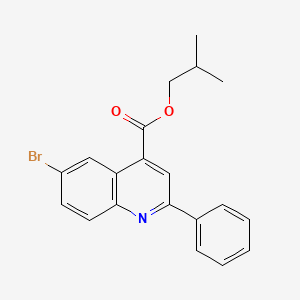
![1,3-bis[(1S)-2,2-dimethyl-1-(2-methylphenyl)propyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B12055184.png)
![1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12055188.png)
